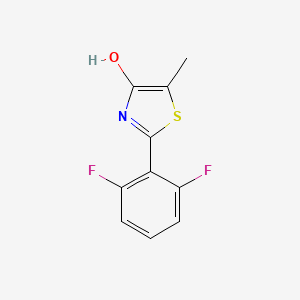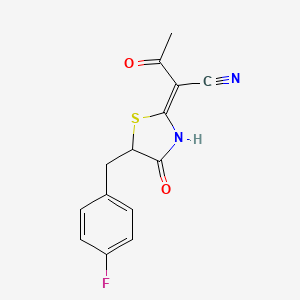
(Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and the spatial arrangement of the atoms.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It would include the reactants and products of each reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Activity
A series of 2-substituted benzimidazole derivatives, including those similar in structure to the given compound, have demonstrated significant anticancer activity against various human cancer cell lines such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma. These compounds exhibit antitumor activity with IC50 values less than 10 micrograms per milliliter, indicating their potential as effective anticancer agents (Refaat, 2010).
Antimicrobial and Antifungal Activities
Derivatives of thiazolidin-4-one have shown notable antimicrobial and antifungal activities. A study involving the synthesis of 4-thiazolidinone derivatives evaluated their in vitro antimicrobial and anticancer potentials, demonstrating the compounds' effectiveness against various microbial strains. This includes the most active antimicrobial agent identified in the study, suggesting the importance of structural features in antimicrobial activity (Deep et al., 2016).
Anti-inflammatory and Analgesic Activities
The synthesis of new imidazolyl acetic acid derivatives has been conducted with the aim of exploring their anti-inflammatory and analgesic properties. These compounds have been evaluated against carrageenan-induced rat paw edema and in the writhing test in albino mice, showing promising anti-inflammatory and analgesic activities. Some compounds were found to be significantly more effective than the reference standards, highlighting their potential therapeutic applications (Khalifa & Abdelbaky, 2008).
Antioxidant Activity
Thiazolidin-4-one derivatives synthesized from 4-fluorobenzaldehyde have been evaluated for their antioxidant activity. The biological evaluation of these compounds revealed several with promising antioxidant properties, suggesting their potential utility in managing oxidative stress-related conditions (El Nezhawy et al., 2009).
Safety And Hazards
This would involve a study of any risks associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, new applications for the compound, or new methods for synthesizing the compound.
I hope this general information is helpful. If you have any more specific questions about this compound or about chemistry in general, feel free to ask!
properties
IUPAC Name |
(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFCSAZJRVWQNW-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

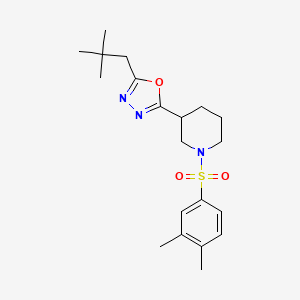
![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)
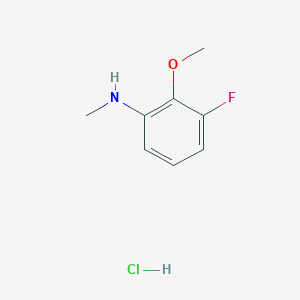
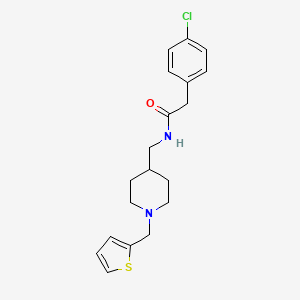
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)
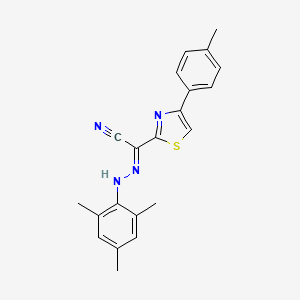
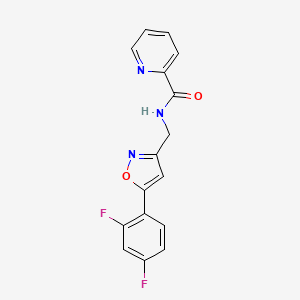
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)
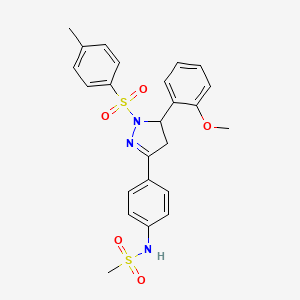
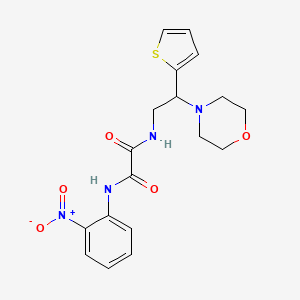
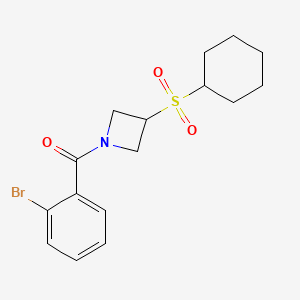
![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)
![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)
